

Application of 6,7-Dimethylquinoxaline-2,3-diamine in Pharmaceutical Research

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Compound of Interest

Compound Name: 6,7-Dimethylquinoxaline-2,3-diamine

Cat. No.: B11907471

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoxaline-2,3-diamine is a heterocyclic aromatic compound that has emerged as a versatile scaffold in pharmaceutical research. Its rigid, planar structure and the presence of reactive diamine groups make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This document provides an overview of the key applications of **6,7-Dimethylquinoxaline-2,3-diamine** and its derivatives in pharmaceutical research, with a focus on its potential as a kinase inhibitor for neurodegenerative diseases and as an antimicrobial agent. Detailed experimental protocols and data from relevant studies are also presented.

Key Application Areas

The primary areas of pharmaceutical research where **6,7-Dimethylquinoxaline-2,3-diamine** and its analogs have shown promise include:

- Neurodegenerative Diseases: Primarily as a scaffold for the development of Glycogen Synthase Kinase 3 β (GSK-3 β) inhibitors for the potential treatment of Alzheimer's disease.

- Antimicrobial Agents: As a core structure for the synthesis of compounds with activity against various bacterial and fungal strains.

Application in Neurodegenerative Diseases: Kinase Inhibition

Derivatives of the 6,7-dimethylquinoxaline scaffold have been identified as potent and selective inhibitors of Glycogen Synthase Kinase 3 β (GSK-3 β), a key enzyme implicated in the pathology of Alzheimer's disease.^{[1][2]} GSK-3 β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.^{[3][4]}

Quantitative Data: Kinase Inhibitory Activity of 6,7-Dimethylquinoxaline Analogs

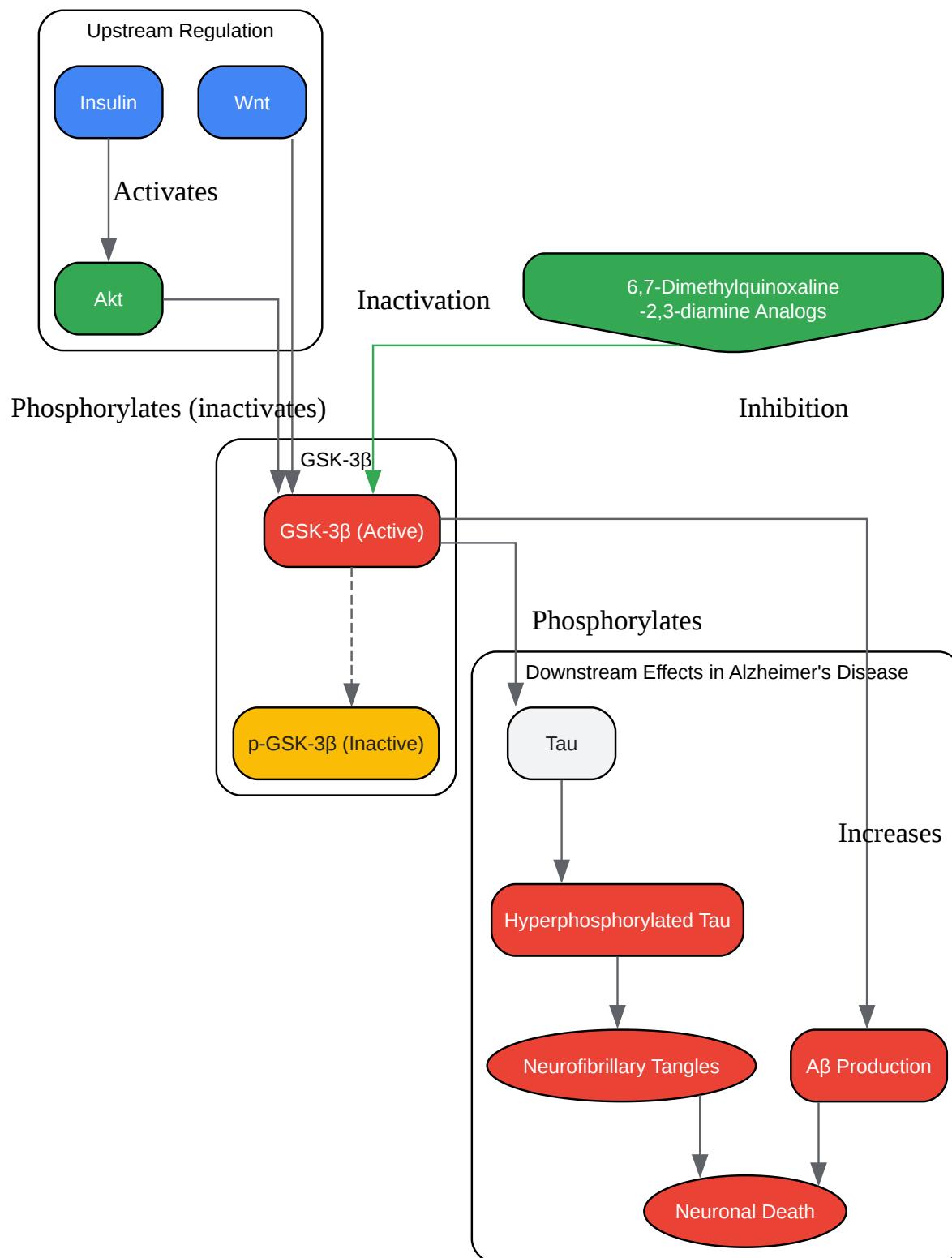
While specific IC₅₀ values for **6,7-Dimethylquinoxaline-2,3-diamine** are not readily available in the cited literature, studies on its Schiff base derivatives have demonstrated high selectivity for GSK-3 β over other kinases like DYRK1A and CLK1.^{[1][2]} The data presented below is for representative 6,7-dimethylquinoxaline Schiff base analogs, highlighting the potential of this core structure.

Compound ID	Target Kinase	IC ₅₀ (μ M)	Selectivity vs. DYRK1A	Selectivity vs. CLK1
Analog IV (bromo)	GSK-3 β	Data not specified	Highly Selective	Highly Selective
Analog V (chloro)	GSK-3 β	Data not specified	Highly Selective	Highly Selective

Table 1: Kinase inhibitory activity of representative 6,7-dimethylquinoxaline analogs. Data is qualitative as reported in the source.^{[1][2]}

Signaling Pathway: GSK-3 β in Alzheimer's Disease

GSK-3 β plays a central role in a complex signaling network that contributes to the pathology of Alzheimer's disease. The diagram below illustrates the key interactions.

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Caption: GSK-3 β signaling pathway in Alzheimer's disease and the inhibitory role of 6,7-dimethylquinoxaline analogs.

Experimental Protocols

This protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for **6,7-Dimethylquinoxaline-2,3-diamine**.



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Caption: General workflow for the synthesis of 6,7-dimethylquinoxaline derivatives.

Methodology:

- Reactants: 4,5-dimethyl-1,2-phenylenediamine and an appropriate α -dicarbonyl compound (e.g., glyoxal for the parent diamine, or a diketone for substituted analogs) are used as starting materials.
- Dissolution: The reactants are dissolved in a suitable solvent such as ethanol or acetic acid.
- Reaction: The mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight.
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
- Purification: The precipitate is collected by filtration, washed with a cold solvent, and then purified by recrystallization or column chromatography.
- Characterization: The structure of the final compound is confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against GSK-3 β .

Materials:

- Recombinant human GSK-3 β enzyme
- GSK-3 β substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compound (**6,7-Dimethylquinoxaline-2,3-diamine** derivative)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the GSK-3 β enzyme, the substrate, and the test compound at various concentrations.
- Initiation: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent. The luminescence signal is inversely proportional to the kinase activity.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition data against the logarithm of the compound concentration.

Application as Antimicrobial Agents

Quinoxaline derivatives have been extensively studied for their broad-spectrum antimicrobial activity.[5][6] The 2,3-diaminoquinoxaline scaffold, in particular, has been shown to be a promising starting point for the development of new antibacterial and antifungal agents.[7]

Quantitative Data: Antimicrobial Activity of 2,3-Diaminoquinoxaline Analogs

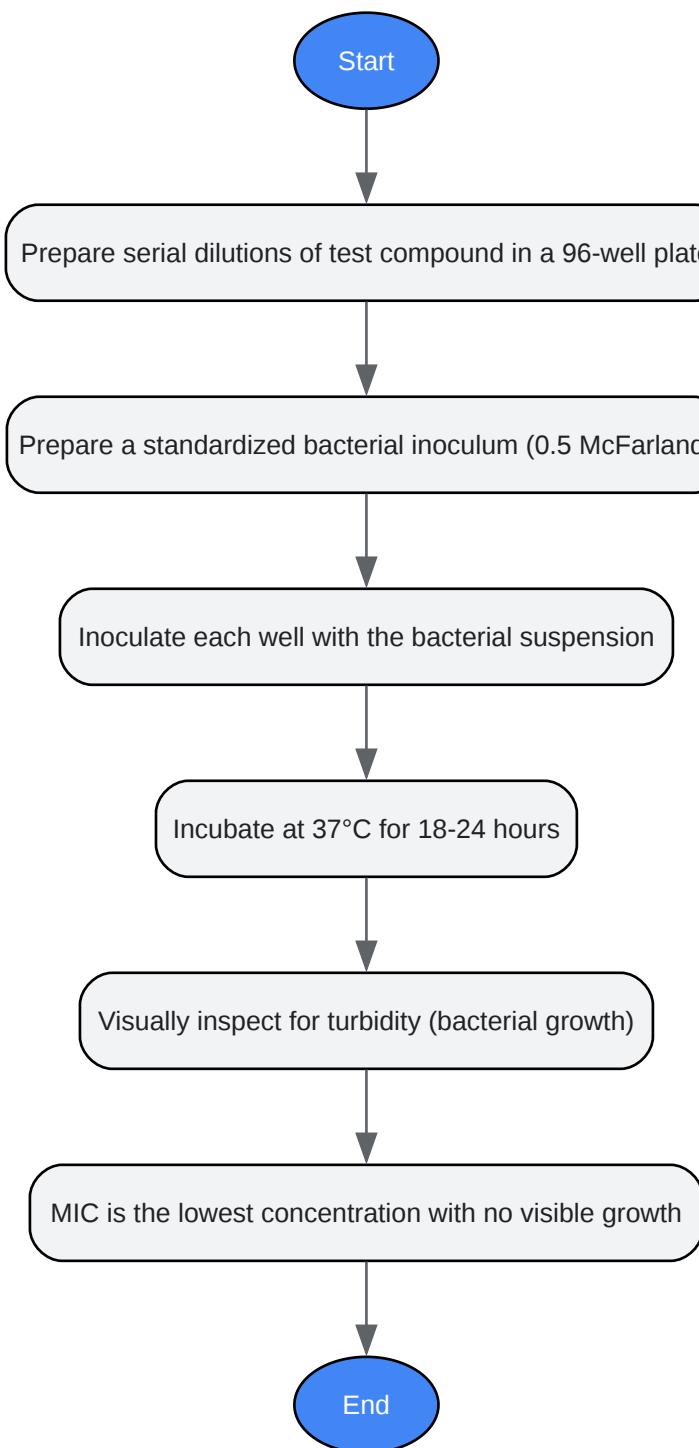
Specific MIC (Minimum Inhibitory Concentration) values for **6,7-Dimethylquinoxaline-2,3-diamine** were not found in the provided search results. The table below presents data for representative N²-alkyl-N³-phenylquinoxaline-2,3-diamine derivatives to illustrate the antimicrobial potential of this class of compounds.[7]

Compound ID	Gram-Positive Bacteria	Gram-Negative Bacteria	Fungi
B. subtilis (mm)	E. coli (mm)	C. albicans (mm)	
Analog 4c	14.28	14.89	11.33
Chloramphenicol	25.33	24.67	-
Amphotericin B	-	-	18.33

Table 2: Zone of inhibition (in mm) for a representative 2,3-diaminoquinoxaline analog (4c) and standard antimicrobial agents.[7]

Experimental Protocols

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.[8][9][10]



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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

- Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

6,7-Dimethylquinoxaline-2,3-diamine serves as a valuable and versatile scaffold in pharmaceutical research. While direct quantitative data for the parent compound is limited in the available literature, its derivatives have shown significant promise as selective GSK-3 β inhibitors for potential application in Alzheimer's disease and as broad-spectrum antimicrobial agents. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising chemical core. Further investigation is warranted to fully elucidate the therapeutic potential of **6,7-Dimethylquinoxaline-2,3-diamine** and its derivatives.

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